2-Formyl-3-methoxybenzoic acid
CAS No.: 60407-04-7
Cat. No.: VC4114831
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60407-04-7 |
|---|---|
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 2-formyl-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C9H8O4/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | YIZSVEAVNICESG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1C=O)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1C=O)C(=O)O |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 2-formyl-3-methoxybenzoic acid consists of a benzoic acid backbone substituted with electron-withdrawing (formyl) and electron-donating (methoxy) groups at adjacent positions. This juxtaposition creates unique electronic effects that influence reactivity and stability.
Molecular Characteristics
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Molecular Formula: C₉H₈O₄
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Molecular Weight: 180.16 g/mol (calculated from analogous compounds).
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Density: Estimated at 1.5±0.1 g/cm³, consistent with related ortho-substituted benzoic acids .
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Boiling Point: Predicted range of 340–360°C based on thermal stability trends in formyl-bearing aromatic acids .
Table 1: Comparative Properties of Formyl-Substituted Benzoic Acid Derivatives
| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Formyl-3-methoxybenzoic acid | C₉H₈O₄ | 1.5±0.1* | 340–360* | Not reported |
| 2-Formyl-5-methoxybenzoic acid | C₉H₈O₄ | 1.5 (analog) | 344.3±32.0 | Not reported |
| 3-Formyl-4-methoxybenzoate ester | C₁₁H₁₂O₄ | N/A | N/A | Not reported |
*Estimated from structural analogs .
The formyl group introduces significant polarity, while the methoxy group enhances solubility in organic solvents. The ortho-substitution pattern likely results in steric hindrance, affecting crystallization behavior and melting points .
Synthetic Methodologies
Synthesis of 2-formyl-3-methoxybenzoic acid requires strategic functionalization of the benzoic acid scaffold. Two primary routes are proposed based on protocols for analogous compounds:
Direct Formylation of 3-Methoxybenzoic Acid
The Duff reaction (hexamethylenetetramine and methanesulfonic acid) is a viable method for introducing formyl groups to electron-rich aromatic systems. Applying this to 3-methoxybenzoic acid under controlled conditions (0–5°C, anhydrous DMF) could yield the target compound. Key considerations include:
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Regioselectivity: The methoxy group directs electrophilic substitution to the ortho position, favoring formylation at C2.
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Yield Optimization: Catalyst loading (e.g., 10% Pd/C for deprotection steps) and solvent polarity adjustments may enhance efficiency.
Sequential Protection/Deprotection Strategy
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Methylation: Protect the carboxylic acid of 3-hydroxybenzoic acid using methyl chloroformate.
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Formylation: Execute Vilsmeier-Haack formylation (POCl₃/DMF) at C2.
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Demethylation: Hydrolyze the methyl ester with aqueous NaOH to regenerate the carboxylic acid.
Critical Reaction Parameters:
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Temperature: Maintain ≤5°C during formylation to minimize side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Spectroscopic Characterization
Robust analytical protocols are essential for confirming structure and purity:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Formyl proton: δ 9.8–10.2 ppm (singlet, 1H).
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Methoxy protons: δ 3.8–4.0 ppm (singlet, 3H).
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Aromatic protons: Complex splitting patterns due to adjacent substituents (δ 6.5–8.0 ppm).
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¹³C NMR:
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Carboxylic acid carbon: δ 170–172 ppm.
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Formyl carbon: δ 190–192 ppm.
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Mass Spectrometry
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ESI-MS: Molecular ion peak at m/z 180.1 [M]⁺.
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Fragmentation: Loss of CO₂ (m/z 136) and methoxy group (m/z 149) observed.
Reactivity and Derivative Formation
The bifunctional nature of 2-formyl-3-methoxybenzoic acid enables diverse transformations:
Oxidation and Reduction
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Oxidation: Formyl → Carboxylic acid (KMnO₄/H⁺ yields 2,3-dicarboxybenzoic acid).
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Reduction: Formyl → Hydroxymethyl (NaBH₄/MeOH produces 2-(hydroxymethyl)-3-methoxybenzoic acid).
Condensation Reactions
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Schiff Base Formation: Reacts with primary amines (e.g., aniline) to generate imine derivatives, potential ligands in coordination chemistry.
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